Periconin B
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Overview
Description
Periconin B is a natural product found in Periconia circinata with data available.
Scientific Research Applications
Metabolite and Structural Studies
Periconin B, along with other metabolites like peritoxins A and B and periconins A, has been identified in the fungal pathogen Periconia circinata. These metabolites have varying biological activities, with this compound being noted as biologically inactive. The structural analysis of these compounds suggests a precursor role for circinatin in their formation, indicating potential biochemical pathways for their synthesis (Macko et al., 1992).
Bioactive Secondary Metabolites
This compound, as a part of a group of compounds known as periconicins, has been observed for its biological activity. A study on periconicins A and B, isolated from Periconia sp., highlighted their antibacterial properties. These compounds exhibit notable activity against various pathogens, demonstrating their potential use in antimicrobial applications (Kim et al., 2004).
Antifungal and Plant Growth Regulatory Activity
Periconicin B, among other derivatives, has shown significant antifungal activity against human mycoses agents like Candida albicans and Trichophyton species. Additionally, it has displayed plant growth regulatory effects, inhibiting or stimulating growth depending on the concentration. This points to its potential role in agricultural applications, particularly in plant protection and growth regulation (Shin et al., 2005).
Properties
CAS No. |
145569-96-6 |
---|---|
Molecular Formula |
C20H29Cl3N4O8 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
4-[[6-(aminomethyl)-2-oxopiperidin-3-yl]amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(6-24)25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35) |
InChI Key |
NDEFDECCUYZWKD-UHFFFAOYSA-N |
SMILES |
CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O |
Canonical SMILES |
CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O |
Synonyms |
periconin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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